3H-Indol-2-amine, 6-chloro-3-methyl-3-phenyl-
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Overview
Description
6-Chloro-3-methyl-3-phenyl-3H-indol-2-amine is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 6-Chloro-3-methyl-3-phenyl-3H-indol-2-amine, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction yields the desired indole compound through a series of steps involving cyclization and dehydration.
Industrial Production Methods
Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methyl-3-phenyl-3H-indol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may yield indoline derivatives .
Scientific Research Applications
6-Chloro-3-methyl-3-phenyl-3H-indol-2-amine has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-3-methyl-3-phenyl-3H-indol-2-amine involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring structure.
Uniqueness
6-Chloro-3-methyl-3-phenyl-3H-indol-2-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other indole derivatives .
Properties
CAS No. |
61352-10-1 |
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Molecular Formula |
C15H13ClN2 |
Molecular Weight |
256.73 g/mol |
IUPAC Name |
6-chloro-3-methyl-3-phenylindol-2-amine |
InChI |
InChI=1S/C15H13ClN2/c1-15(10-5-3-2-4-6-10)12-8-7-11(16)9-13(12)18-14(15)17/h2-9H,1H3,(H2,17,18) |
InChI Key |
FZLWDMIXCURAFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)Cl)N=C1N)C3=CC=CC=C3 |
Origin of Product |
United States |
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